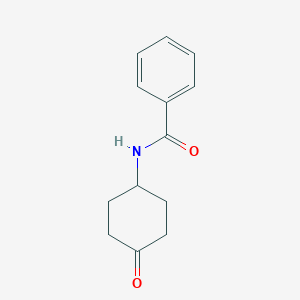

4-Benzamido-cyclohexanone

Description

4-Benzamido-cyclohexanone, also known as N-(4-oxocyclohexyl)benzamide, is an organic compound that integrates key functional groups from two important classes of organic molecules: amides and cyclohexanones. This unique combination underpins its utility in synthetic organic chemistry.

The structure of this compound features a cyclohexanone (B45756) ring, which is a six-carbon cyclic molecule with a ketone functional group. wikipedia.org Cyclohexanones are widely used as intermediates in the production of a variety of chemicals. atamankimya.com The presence of the ketone group makes the molecule reactive and allows for a range of chemical transformations. rsc.org

The amide group in this compound consists of a carbonyl group bonded to a nitrogen atom. Amides are fundamental in biochemistry, as they form the peptide bonds that link amino acids in proteins. In medicinal chemistry, the amide bond is a common feature in many drug molecules. nih.gov The benzamido portion of the molecule refers to the benzoyl group attached to the nitrogen atom of the amide.

The combination of the cyclohexanone ring and the benzamido group in a single molecule creates a bifunctional compound with distinct reactive sites. This allows for selective chemical modifications at either the ketone or the amide, making it a versatile building block in organic synthesis.

The true value of this compound lies in its role as a synthetic building block and an intermediate in the creation of more complex molecules, particularly in the pharmaceutical industry. cymitquimica.compmarketresearch.com The term "building block" in chemistry refers to a molecule that can be readily incorporated into the synthesis of a larger, more complex compound. sigmaaldrich.comresearchgate.net

Cyclohexanone derivatives are crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. cymitquimica.comwipo.int They are often used to construct the core structures of biologically active molecules. metu.edu.tr For instance, various substituted cyclohexanones are key intermediates for producing therapeutically useful compounds. google.com

The presence of both the ketone and the amide functionalities in this compound allows for a diverse range of chemical reactions. The ketone can undergo reactions such as reduction, oxidation, and various carbon-carbon bond-forming reactions. The amide group can be hydrolyzed or can participate in other transformations, although it is generally more stable. This versatility makes this compound a valuable precursor for creating libraries of compounds for drug discovery screening.

Research has shown that derivatives of cyclohexanone are used in the synthesis of a variety of therapeutic agents. atamankimya.compmarketresearch.com The structural motif of this compound can be found within more complex molecules that exhibit a range of biological activities. The ability to modify both the cyclohexanone ring and the benzoyl group allows chemists to fine-tune the properties of the final compound, such as its solubility, stability, and interaction with biological targets.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₃H₁₅NO₂ | 217.26 | Contains a cyclohexanone ring and a benzamido group. |

| N-(4-Oxocyclohexyl)acetamide | C₈H₁₃NO₂ nih.gov | 155.19 nih.gov | Features a 4-oxocyclohexyl and an acetamide (B32628) group. |

| 4-[(2-Oxocyclohexyl)methyl]benzamide | C₁₄H₁₇NO₂ chemsrc.com | 231.29 chemsrc.com | Has a benzamide (B126) group attached to a cyclohexanone via a methyl bridge. chemsrc.com |

| 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide | C₁₄H₁₆N₂O₅ | 292.29 | A benzamide derivative with methoxy (B1213986) and nitro groups on the benzene (B151609) ring and an amide-linked 4-oxocyclohexyl moiety. |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-oxocyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNHGSPGFVCBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73204-06-5 | |

| Record name | Benzamide, 4-(4-oxocyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzamido Cyclohexanone and Its Derivatives

Conventional Synthetic Routes

The synthesis of 4-benzamido-cyclohexanone and its derivatives can be achieved through several conventional organic chemistry reactions. These methods focus on the formation of the cyclohexanone (B45756) ring, the introduction of the benzamido group, or the modification of existing functional groups.

Oxidation Strategies for the Cyclohexanone Moiety

A primary strategy for synthesizing this compound involves the oxidation of a precursor molecule containing a cyclohexanol (B46403) ring. This transformation targets the hydroxyl group, converting it into a ketone.

The direct oxidation of 4-benzamido-cyclohexanol to this compound is a common and straightforward approach. This method relies on the use of various oxidizing agents to selectively convert the secondary alcohol to a ketone. A patented method describes the synthesis of 4-substituted cyclohexanones from 4-substituted cyclohexanols using an oxygen-containing gas as the oxidant in the presence of a catalytic system. google.com This process is highlighted as environmentally friendly and suitable for large-scale industrial production due to its simple and mild conditions. google.com

Catalytic oxidation systems offer an efficient and often more environmentally benign alternative to stoichiometric oxidizing agents. These systems typically involve a metal catalyst and a co-oxidant, such as molecular oxygen or hydrogen peroxide. researchgate.netalsys-group.com For instance, a metal-free catalytic system using 4-OH-TEMPO/TCQ/TBN/HCl has been developed for the aerobic oxidation of a wide range of alcohols to their corresponding carbonyl compounds under mild conditions with high yields. researchgate.net Another approach involves a copper-catalyzed aerobic oxidation of primary alcohols to aldehydes, which has shown excellent results for benzylic and allylic alcohols. acs.org Iron(III)-porphyrin complexes have also been used as biomimetic catalysts for the oxidation of halogenated phenols. mdpi.com The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the oxidation of the cyclohexanol precursor. researchgate.netwhiterose.ac.uk

| Catalyst System | Oxidant | Substrate | Product | Yield | Reference |

| Oxygen-containing gas | Oxygen/Air | 4-substituted cyclohexanol | 4-substituted cyclohexanone | 94.7% | google.com |

| 4-OH-TEMPO/TCQ/TBN/HCl | Air | Alcohols | Carbonyl compounds | High | researchgate.net |

| Copper(II)/acetamido-TEMPO | Oxygen | 4-methoxybenzyl alcohol | 4-methoxybenzaldehyde | >99% | acs.org |

| Iron(III)-porphyrin | KHSO5 | 2,4,6-trihalogenated phenols | Oxidized products | Varies | mdpi.com |

Oxidation of 4-Benzamido-cyclohexanol

Amide Bond Formation Techniques

The formation of the amide bond is a critical step in the synthesis of this compound. This typically involves the reaction of an amine with a carboxylic acid or its derivative. researchgate.net A common method is the reaction of 4-aminocyclohexanone (B1277472) with benzoyl chloride or benzoic anhydride. Alternatively, coupling agents can be used to facilitate the direct reaction between 4-aminocyclohexanone and benzoic acid. acs.org The choice of method depends on the availability of starting materials and the desired reaction conditions. The use of solid-supported reagents and flow chemistry has been explored to improve the efficiency and sustainability of amide bond formation. unimib.it

Cyclohexane (B81311) Ring Construction via Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction provides a powerful tool for constructing the six-membered cyclohexene (B86901) ring system, which can then be converted to the desired cyclohexanone. cerritos.edu This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile. For the synthesis of precursors to this compound, a diene such as 1,3-butadiene (B125203) can react with a dienophile containing a nitrogen functionality. The resulting cyclohexene derivative can then undergo further transformations, including oxidation of the double bond and modification of the nitrogen group to form the benzamido moiety. unirioja.esresearchgate.netrsc.org For example, a Diels-Alder reaction between cyclopentadiene (B3395910) analogs and p-benzoquinone in water has been shown to produce high yields of the corresponding adducts. rsc.org

Reductive Amination Approaches Involving the Cyclohexanone Carbonyl

Reductive amination is a versatile method for forming amines from carbonyl compounds. pearson.commasterorganicchemistry.com In the context of synthesizing derivatives of this compound, this reaction can be used to introduce the amino group at the 4-position of the cyclohexanone ring. The process involves the reaction of a ketone, such as 1,4-cyclohexanedione, with an amine in the presence of a reducing agent. pearson.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org The choice of the amine and the reaction conditions allows for the synthesis of a variety of N-substituted 4-aminocyclohexanone derivatives. researchgate.net Catalytic systems, including those based on iron, have also been developed for the reductive amination of ketones and aldehydes. d-nb.info

| Reducing Agent | Substrate | Amine Source | Product | Reference |

| Sodium cyanoborohydride (NaBH3CN) | Ketone/Aldehyde | Primary/Secondary Amine | Substituted Amine | masterorganicchemistry.com |

| Sodium borohydride (NaBH4) | Ketone | Amine | Amine | organic-chemistry.org |

| Iron catalyst | Ketone/Aldehyde | Ammonia | Primary Amine | d-nb.info |

| Reductive aminases (RedAms) | Cyclohexanone | Methylamine, etc. | N-substituted cyclohexylamine | researchgate.net |

Advanced and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have paved the way for more efficient, sustainable, and sophisticated methods for producing complex molecules. These approaches are particularly relevant for the synthesis of 4-benzamidocyclohexanone and its analogues, which are valuable intermediates in medicinal chemistry. Modern strategies such as one-pot protocols, continuous flow chemistry, and biocatalytic transformations offer significant advantages over classical methods by improving yields, reducing waste, and enabling precise stereochemical control.

One-Pot Synthesis Protocols

One-pot synthesis, a strategy where multiple reaction steps are performed in a single reactor without isolating intermediates, represents a highly efficient approach in modern organic chemistry. This methodology minimizes solvent usage, purification steps, and reaction time, aligning with the principles of green chemistry. While specific one-pot syntheses for 4-benzamidocyclohexanone are not extensively detailed in the literature, the principles are widely applied to structurally related heterocyclic compounds, demonstrating the potential of this approach.

For instance, efficient one-pot, three-component condensation reactions are used to create complex molecular scaffolds. One such method involves the reaction of aromatic aldehydes, 1-naphtylamine, and dimedone using a nanoporous acid catalyst under solvent-free conditions to produce benzo[c]acridine derivatives. scielo.org.mx This highlights the ability of one-pot reactions to construct polycyclic systems in a single, efficient step. scielo.org.mx Similarly, benzimidazole (B57391) derivatives have been synthesized in one-pot procedures through the condensation of o-phenylenediamine (B120857) and various aldehydes using recyclable catalysts like ZnFe2O4 under ultrasonic irradiation doi.org or engineered MgO@DFNS at ambient temperature. rsc.org These methods are noted for their high yields, short reaction times, and simple work-up procedures. doi.orgrsc.org

Another sophisticated example is the development of a one-pot transition-metal-free tandem process for synthesizing benzo acs.orgunisi.itimidazo[1,2-a]quinazoline derivatives, which is applicable to a wide range of aldehyde and ketone substrates. nih.gov These examples underscore the power of one-pot protocols in rapidly assembling complex molecules, a strategy that could be adapted for the streamlined synthesis of 4-benzamidocyclohexanone derivatives.

Continuous Flow Chemistry Applications in Multistep Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. researchgate.net This technology is particularly advantageous for multistep syntheses where intermediates are generated and consumed in a continuous stream.

A notable application is the continuous flow production of cyclohexanone from phenol (B47542), which serves as a foundational process for producing various cyclohexanone derivatives. unisi.itresearchgate.net In a reported procedure, a packed-bed reactor charged with a palladium on carbon (Pd/C) catalyst is used. unisi.itresearchgate.net The reaction utilizes sodium formate (B1220265) as a safe, biomass-derived hydrogen source and is conducted in water at 90 °C. unisi.itresearchgate.net This method demonstrates high efficiency, selectivity, and productivity, with one protocol converting 5 grams of phenol over 6 hours to yield 3.9 grams of pure cyclohexanone. unisi.it The integration of such technologies can significantly improve the synthesis of key intermediates. researchgate.net

The utility of flow chemistry extends to the synthesis of complex pharmaceutical ingredients starting from cyclohexanone. For example, a multi-operation continuous-flow platform has been developed for the synthesis of Tramadol. researchgate.net This platform integrates a Mannich reaction, Grignard addition, and in-line purification steps, achieving a rapid production rate and demonstrating the potential for efficient, automated synthesis of complex derivatives from a simple cyclohexanone core. researchgate.net

Table 1: Continuous Flow Synthesis of Cyclohexanone from Phenol

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | Phenol | unisi.itresearchgate.net |

| Product | Cyclohexanone | unisi.itresearchgate.net |

| Catalyst | Pd/C (10 wt%) | unisi.itresearchgate.net |

| Hydrogen Source | Sodium Formate | unisi.itresearchgate.net |

| Solvent | Water | unisi.itresearchgate.net |

| Temperature | 90 °C | unisi.itresearchgate.net |

| Flow Rate | 0.5 mL min-1 | unisi.itresearchgate.net |

| Residence Time | 7 min | unisi.it |

| Productivity (TOF) | 11.7 h-1 | unisi.it |

| Isolated Yield | 80% | unisi.it |

Biocatalytic Transformations for Enantioselective Synthesis of Chiral Cyclohexanone Analogues

Biocatalysis has become an indispensable tool in modern organic synthesis, providing unparalleled selectivity under mild, environmentally friendly conditions. unipd.itfrontiersin.org Enzymes, as nature's catalysts, are increasingly used for the production of enantiomerically pure chiral molecules, which are crucial building blocks for pharmaceuticals and other fine chemicals. acs.orgunipd.it For cyclohexanone analogues, biocatalytic methods are especially valuable for creating specific stereoisomers that are difficult to obtain through traditional chemical methods.

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer at a much faster rate than the other, resulting in an enantioenriched product and unreacted starting material. wikipedia.org

A prominent example in the context of cyclic ketones is the oxidative kinetic resolution (OKR) catalyzed by Baeyer-Villiger monooxygenases (BVMOs). researchgate.netscispace.com These enzymes catalyze the insertion of an oxygen atom into a ketone to form a lactone, often with high enantioselectivity. researchgate.net For instance, cyclohexanone monooxygenase (CHMO) has been used for the resolution of various 2-substituted cyclohexanones. researchgate.net The enzymatic Baeyer-Villiger oxidation can effectively resolve racemic ketones, yielding optically active lactones and leaving the unreacted ketone in high enantiomeric excess. scispace.com The enantioselectivity of these reactions can be very high, with E-values (a measure of selectivity) often exceeding 200 for specific substrates. researchgate.netscispace.com

Table 2: Oxidative Kinetic Resolution of Substituted Cyclohexanones using BVMOs

| Enzyme | Substrate | Product | Selectivity (E-value) | Reference |

|---|---|---|---|---|

| CHMO | (±)-2-Methylcyclohexanone | Enantioenriched lactone | >200 | researchgate.net |

| CAMO | (±)-2-Phenylcyclohexanone | Enantioenriched lactone | >200 | researchgate.net |

| PAMO | (±)-2-Phenylpropanal | (S)-1-Phenylethyl formate | >200 (at pH 8, 20°C) | scispace.com |

| HAPMO | 4-Methylcyclohexanone | (S)-4-Methyl-oxepan-2-one | Low to moderate | scispace.com |

The asymmetric reduction of prochiral ketones to form chiral alcohols is one of the most important applications of biocatalysis in organic synthesis. sphinxsai.commdpi.com This transformation is commonly achieved using ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), or through whole-cell biotransformations. acs.org These biocatalytic systems are highly valued for their ability to produce single-enantiomer alcohols with high yields and excellent enantiomeric excess (ee). acs.orgnih.gov

Whole-cell biocatalysts, such as Baker's Yeast (Saccharomyces cerevisiae), are frequently employed due to their low cost and experimental simplicity. wikipedia.orgsphinxsai.com Baker's Yeast has been successfully used for the environmentally friendly reduction of substrates like 4-tert-butylcyclohexanone (B146137) and 4-ethylcyclohexanone. sphinxsai.com These reactions can be performed in green solvents like glycerol, and immobilization of the yeast cells can enhance stability and allow for reuse. sphinxsai.com

For more targeted transformations, isolated enzymes such as ADHs and KREDs are preferred. acs.org These enzymes require a nicotinamide (B372718) cofactor (NADH or NADPH), which is typically regenerated in situ using a sacrificial co-substrate like isopropanol (B130326) or a secondary enzyme system like glucose/glucose dehydrogenase (GDH). acs.org Engineered ADHs have been used to achieve the asymmetric reduction of 4-alkylidene cyclohexanones to produce axially chiral alcohols with up to 99% ee. nih.gov The ability to evolve these enzymes through techniques like directed evolution allows for the reversal of enantioselectivity, providing access to either the (R) or (S) enantiomer of the desired alcohol. nih.gov

Table 3: Enantioselective Reduction of Cyclohexanone Analogues

| Biocatalyst | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| Baker's Yeast (Immobilized) | 4-tert-butylcyclohexanone | 4-tert-butylcyclohexanol | Successful reduction in green solvent (glycerol) | sphinxsai.com |

| Alcohol Dehydrogenase (Evolved) | 4-Alkylidene cyclohexanone | (R)- or (S)-chiral alcohol | Up to 99% ee for (R)-alcohol; up to 98% ee for (S)-alcohol via directed evolution | nih.gov |

| Ketoreductase (KRED) | Prochiral ketones | Chiral alcohols | Utilizes NADPH cofactor regenerated by isopropanol | acs.org |

| Mucor piriformis | Cyclohexanone | Cyclohexanol | Demonstrates whole-cell biocatalytic reduction capability | researchgate.net |

Structural Characterization and Advanced Analysis of 4 Benzamido Cyclohexanone

X-ray Crystallography Studies

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic structure of crystalline solids. For 4-Benzamido-cyclohexanone and its analogues, this method provides precise information on molecular conformation, bond parameters, and the nature of intermolecular forces that dictate the crystal packing.

Single-crystal X-ray diffraction has been extensively applied to analogues of this compound, such as N-Cyclohexylbenzamide and its substituted derivatives, to determine their molecular structures with high precision. nih.govnih.govresearchgate.net In these studies, suitable single crystals are grown and subjected to X-ray beams. The resulting diffraction patterns are collected and analyzed to solve and refine the crystal structure. researchgate.netiucr.org For instance, the structure of N-Cyclohexylbenzamide was determined using data collected on a Bruker APEXII CCD diffractometer. nih.govresearchgate.net Similarly, detailed structural analyses have been reported for compounds like 4-Chloro-N-cyclohexylbenzamide, 2,4-Dichloro-N-cyclohexylbenzamide, and N-Cyclohexyl-3,4,5-trimethoxybenzamide, providing a basis for understanding the structural characteristics of this class of compounds. nih.govresearchgate.netiucr.org The data from these analyses, including unit cell dimensions, bond lengths, and angles, offer critical insights into the molecule's stereochemistry. ncl.ac.uk

The analysis of diffraction data reveals the crystal system and space group, which describe the symmetry of the crystal lattice. Analogues of this compound crystallize in various systems, with the monoclinic system being common. For example, N-Cyclohexylbenzamide crystallizes in the monoclinic system with the space group P2₁/n. nih.govresearchgate.net N-Cyclohexyl-3,4,5-trimethoxybenzamide and 4-Chloro-N-cyclohexylbenzamide also adopt a monoclinic system, with the space group P2₁/c. researchgate.netiucr.org A summary of crystallographic data for several analogues is presented below.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| N-Cyclohexylbenzamide | C₁₃H₁₇NO | Monoclinic | P2₁/n | nih.govresearchgate.net |

| 4-Chloro-N-cyclohexylbenzamide | C₁₃H₁₆ClNO | Monoclinic | P2₁/c | researchgate.net |

| 2,4-Dichloro-N-cyclohexylbenzamide | C₁₃H₁₅Cl₂NO | Monoclinic | P2₁/c | nih.gov |

| N-Cyclohexyl-3,4,5-trimethoxybenzamide | C₁₆H₂₃NO₄ | Monoclinic | P2₁/c | iucr.org |

| N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide | C₁₈H₂₀N₂OS | Triclinic | Pī | nih.gov |

Crystallographic studies provide detailed information on the molecule's geometry, including bond lengths, bond angles, and torsion angles. In N-Cyclohexylbenzamide and its derivatives, the amide group is not coplanar with the benzene (B151609) ring. nih.gov For N-Cyclohexylbenzamide, the amide group is twisted with an N–C(=O)–C–C torsion angle of -30.8 (4)°. nih.govresearchgate.net In the case of 3-Chloro-N-cyclohexylbenzamide, the mean plane of the –CONH– group forms a dihedral angle of 42.0 (4)° with the benzene ring. iucr.org The bond lengths for the amide linkage in a related benzamide (B126) were found to be 1.3433(17) Å for C-N and 1.2283(16) Å for C=O, which are comparable to average values from the Cambridge Crystallographic database. ncl.ac.uk The geometry around the central atoms is influenced by factors like lone pair-bonding pair repulsions, which can cause deviations from idealized angles. github.iolibretexts.org

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| N-Cyclohexylbenzamide | N–C(=O)–C–C Torsion Angle | -30.8 (4)° | nih.govresearchgate.net |

| 3-Chloro-N-cyclohexylbenzamide | Dihedral Angle (–CONH– plane to benzene ring) | 42.0 (4)° | iucr.org |

| 2,4-Dichloro-N-cyclohexylbenzamide | Dihedral Angle (N/O/C plane to aromatic ring) | 51.88 (7)° | nih.gov |

| Aryl Benzamide Analogue | C-N Bond Length | 1.3433(17) Å | ncl.ac.uk |

| Aryl Benzamide Analogue | C=O Bond Length | 1.2283(16) Å | ncl.ac.uk |

The packing of molecules in the crystal lattice is governed by various intermolecular interactions. In the crystal structures of N-Cyclohexylbenzamide and its analogues, intermolecular N–H⋯O hydrogen bonds are a dominant feature. nih.govnih.goviucr.org These hydrogen bonds link molecules together, often forming infinite C(4) chains. nih.govresearchgate.netiucr.org For example, in N-Cyclohexylbenzamide, these chains propagate along the mdpi.com direction. nih.govresearchgate.net In 2,4-Dichloro-N-cyclohexylbenzamide, similar chains are formed along the nih.gov direction. nih.gov In addition to strong hydrogen bonds, weaker interactions such as C—H⋯π interactions can also play a role in stabilizing the crystal structure by linking these chains into sheets. nih.govresearchgate.net The analysis of these non-covalent interactions is crucial for understanding the supramolecular assembly in the solid state. researchgate.netlibretexts.org

Elucidation of Molecular Geometry and Bond Parameters

Conformational Analysis of the Cyclohexanone (B45756) Ring

The six-membered cyclohexanone ring is not planar and can adopt several conformations to minimize angle and torsional strain. libretexts.org The most stable of these are the "chair" and "boat" conformations. egyankosh.ac.inwikipedia.org

Experimental data from single-crystal X-ray diffraction consistently show that the cyclohexane (B81311) ring in N-cyclohexylbenzamide analogues adopts a chair conformation. nih.govresearchgate.netiucr.orgnih.gov The chair conformation is the lowest energy conformation for cyclohexane, as it eliminates both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering all adjacent C-H bonds. libretexts.orgegyankosh.ac.in This conformation is significantly more stable than the boat or twist-boat forms. jkps.or.krcdnsciencepub.com The boat conformation suffers from steric strain between "flagpole" hydrogens and torsional strain from eclipsed bonds, making it about 30 kJ/mol less stable than the chair form. libretexts.org The twist-boat conformation is an intermediate in energy between the chair and boat forms. egyankosh.ac.injkps.or.kr Puckering parameters derived from crystallographic data, such as for 4-Chloro-N-cyclohexylbenzamide (Q = 0.576 (3) Å), quantitatively describe the chair conformation of the ring. researchgate.net Theoretical calculations and NMR studies on substituted cyclohexanones further support the preference for the chair conformation as the ground state geometry. researchgate.net

Analysis of Dihedral Angles and Puckering Parameters

For substituted cyclohexanes, the puckering parameters provide a detailed description of the ring's conformation. For instance, in a related N-substituted cyclohexanecarboxamide (B73365) derivative, the cyclohexane ring was found to have a puckered conformation with specific puckering parameters: q₂ = 0.014(6) Å, q₃ = -0.572(6) Å, and Q_T = 0.571(6) Å, confirming a chair conformation. mdpi.com Similarly, in 2,4-Dichloro-N-cyclohexylbenzamide, the cyclohexane ring adopts a chair conformation with a total puckering amplitude (Q_T) of 0.575 (3) Å. nih.gov For 4-Chloro-N-cyclohexylbenzamide, the puckering parameters were determined to be Q = 0.576 (3) Å, θ = 0.1 (3)°, and φ = 8 (15)°. researchgate.net These values are indicative of a distinct chair conformation.

Dihedral angles within the cyclohexane ring and between the ring and its substituents also define the molecule's shape. In one study of an acyl thiourea (B124793) derivative containing a cyclohexane ring, the dihedral angle between the planar 1-Methylthiourea moiety and the benzaldehyde (B42025) group was 5.53(2)°. nih.gov Such angles are crucial for understanding the spatial relationship between different parts of the molecule.

Table 1: Puckering Parameters for Related Cyclohexane Derivatives

| Compound | q₂ (Å) | q₃ (Å) | Q_T (Å) | θ (°) | φ (°) | Reference |

| N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide | 0.014(6) | -0.572(6) | 0.571(6) | 180.0(6) | 192(23) | mdpi.com |

| 2,4-Dichloro-N-cyclohexylbenzamide | - | - | 0.575(3) | 176.74(3) | -177.97(2) | nih.gov |

| 4-Chloro-N-cyclohexylbenzamide | - | - | 0.576(3) | 0.1(3) | 8(15) | researchgate.net |

Note: Not all parameters were reported for all compounds in the cited literature.

Influence of Substituents on Cyclohexane Ring Conformation

Substituents on a cyclohexane ring significantly influence the stability of its chair conformations. msu.edu Due to steric hindrance, larger substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. msu.edulibretexts.org This steric strain arises from the interaction between an axial substituent and the axial hydrogens (or other substituents) on carbons 3 and 5 relative to the substituent. libretexts.org

When a substituent is in the equatorial position, this strain is absent, making the equatorial conformer more stable. libretexts.org The energy difference between the axial and equatorial conformers determines the equilibrium distribution of the two chair forms. For example, a methyl group in the axial position introduces about 7.6 kJ/mol of strain, leading to approximately 95% of methylcyclohexane (B89554) molecules having the methyl group in the equatorial position at room temperature. libretexts.org

The size of the substituent is a critical factor; as the substituent size increases, the 1,3-diaxial interaction energy also tends to increase, further favoring the equatorial position. libretexts.orglibretexts.org For very large substituents, the energy cost of the axial conformation can be so high that the molecule is essentially "locked" in the conformation where the large group is equatorial. iitk.ac.in In disubstituted cyclohexanes, the conformational preference is determined by the cumulative steric effects of all substituents, with the most stable conformation having the maximum number of substituents, particularly the larger ones, in equatorial positions. libretexts.org

Advanced Spectroscopic Probes for Molecular Structure Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. labmanager.comnanografi.com These techniques probe the vibrational motions of molecular bonds, such as stretching and bending. libretexts.org Each functional group has characteristic vibrational frequencies, providing a unique "fingerprint" that allows for its identification. su.se

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org It is particularly sensitive to polar bonds, making it excellent for identifying functional groups like carbonyl (C=O), amide (N-H, C=O), and hydroxyl (O-H). labmanager.comtriprinceton.org In the context of this compound, a strong absorption band in the region of 1650-1750 cm⁻¹ would be a clear indicator of the ketone's carbonyl group. libretexts.org Specifically, ketones typically show a strong C=O stretching absorption around 1715 cm⁻¹. bhu.ac.in The amide group would also exhibit characteristic absorptions, including the N-H stretch and the amide I band (primarily C=O stretch).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light (usually from a laser). triprinceton.org While IR is strong for polar bonds, Raman spectroscopy is often more sensitive to non-polar, polarizable bonds, such as carbon-carbon bonds within the cyclohexane and benzene rings. triprinceton.org The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. spectroscopyonline.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Ketone | C=O Stretch | ~1715 | IR (Strong) |

| Amide | N-H Stretch | ~3300 | IR (Moderate) |

| Amide | C=O Stretch (Amide I) | ~1660 | IR (Strong) |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 | IR/Raman |

| Cyclohexane | C-H Stretch | ~2850-2960 | IR/Raman |

| Cyclohexane | CH₂ Bend | ~1450 | IR |

| Note: These are general ranges and the exact frequencies can be influenced by the molecular environment. |

Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules, including the connectivity of atoms and their stereochemical arrangement. magritek.comnih.gov It provides information on the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C. bhu.ac.in

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin splitting). For this compound, distinct signals would be expected for the protons on the aromatic ring, the N-H proton of the amide, and the protons on the cyclohexane ring. The chemical shifts and coupling constants of the cyclohexane protons can provide insight into their axial or equatorial orientation, thus helping to define the chair conformation. bhu.ac.in For instance, axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts. wordpress.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. bhu.ac.in Each carbon atom in this compound, unless equivalent by symmetry, will produce a distinct signal. msu.edu The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. Key signals would include the carbonyl carbons of the ketone and the amide, the carbons of the aromatic ring, and the carbons of the cyclohexane ring. The chemical shift of the cyclohexane carbons can also be influenced by the conformation of the ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.4 - 8.0 | 125 - 135 |

| Amide N-H | 7.5 - 8.5 | - |

| Cyclohexane CH (adjacent to N) | 3.5 - 4.5 | 50 - 60 |

| Cyclohexane CH₂ | 1.5 - 2.5 | 25 - 40 |

| Amide C=O | - | 165 - 175 |

| Ketone C=O | - | 200 - 215 |

| Note: These are approximate ranges and can vary based on solvent and other experimental conditions. |

Computational Chemistry and Theoretical Investigations of 4 Benzamido Cyclohexanone

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a framework for understanding the behavior of electrons in molecules. These calculations can predict a wide range of properties, from molecular structure to spectroscopic signatures and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. rsc.orgunar.ac.id This approach is known for its balance of accuracy and computational efficiency, making it suitable for a wide array of chemical systems. acs.org For many organic molecules, DFT studies provide deep insights into their behavior.

Geometry Optimization and Electronic Structure Elucidation

A critical first step in any computational study is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For analogous compounds, this process reveals key structural parameters like bond lengths and angles. researchgate.net Following optimization, the electronic structure, which describes the distribution and energy of electrons, can be elucidated.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. unar.ac.idacs.org A large gap generally implies high stability and low reactivity. For many related amide and cyclohexanone (B45756) structures, FMO analysis has been instrumental in understanding their electronic transitions and reaction tendencies. acs.org

Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness)

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. unar.ac.idacs.org Chemical hardness (η) and softness (σ) are measures of a molecule's resistance to change in its electron distribution. The electrophilicity index (ω) quantifies the ability of a species to accept electrons. These descriptors provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. acs.org

Ab Initio Methods and Basis Set Selection

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for the accuracy of these calculations. dcu.ie Larger and more complex basis sets, such as 6-311++G**, generally provide more accurate results but require greater computational resources. dcu.ie

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. researchgate.netresearchgate.net It examines the interactions between filled and vacant orbitals, providing a detailed picture of bonding and stability. For example, in similar amide-containing molecules, NBO analysis can quantify the stabilization energy associated with electron delocalization from a nitrogen lone pair to an adjacent carbonyl group's antibonding orbital. researchgate.net

Despite the well-established utility of these computational methods, a specific and detailed analysis for 4-Benzamido-cyclohexanone is not found in the reviewed scientific literature. Therefore, the generation of specific data tables and detailed research findings for this particular compound is not possible at this time.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital computational tool used to predict the chemical reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net This map helps in identifying the regions of a molecule that are rich or poor in electrons, which are crucial for understanding intermolecular interactions and reaction sites. lew.rodergipark.org.tr

For this compound, the MEP surface would reveal distinct reactive zones:

Negative Regions (Red/Yellow) : These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, the most significant negative potential is expected to be localized on the oxygen atom of the carbonyl group (C=O) in the cyclohexanone ring and the oxygen of the amide group. These sites are the primary locations for hydrogen bond acceptance and interactions with electrophiles. researchgate.netjst.go.jpias.ac.in

Positive Regions (Blue) : These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amide (N-H) group and the hydrogens on the carbon atoms adjacent to the carbonyl group would exhibit positive potential, making them sites for hydrogen bond donation and interaction with nucleophiles. researchgate.netnih.gov

Neutral Regions (Green) : These areas indicate a neutral electrostatic potential, typically found over the nonpolar hydrocarbon portions of the molecule, such as the cyclohexyl ring and the benzene (B151609) ring.

By analyzing these regions, one can predict how this compound would interact with other molecules, including potential substrates, receptors, or catalysts. nih.govdergipark.org.tr

Topological Analysis of Electron Density

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which exist between two interacting atoms. researchgate.net

For this compound, QTAIM analysis would characterize the nature and strength of its various chemical bonds, including potential intramolecular hydrogen bonds. ias.ac.inusp.br Key parameters at the BCP include:

Electron Density (ρ(r)) : A higher value indicates a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

Total Energy Density (H(r)) : The sign of H(r) can also help characterize the nature of the interaction, with negative values indicating a degree of covalent character.

A potential intramolecular hydrogen bond could form between the amide hydrogen (N-H) and the carbonyl oxygen (C=O) of the cyclohexanone ring, depending on the molecule's conformation. QTAIM would confirm the presence of this interaction by locating a BCP between the H and O atoms and provide quantitative data on its strength. researchgate.netuoa.grmdpi.com

Illustrative QTAIM Data for Bonds in this compound

This table presents exemplary data based on typical values for similar organic molecules.

| Bond | Type of Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) |

| C=O | Covalent | ~0.30 - 0.40 | Negative |

| C-N | Covalent | ~0.25 - 0.30 | Negative |

| C-C | Covalent | ~0.20 - 0.25 | Negative |

| N-H | Covalent | ~0.30 - 0.35 | Negative |

| C-H | Covalent | ~0.20 - 0.28 | Negative |

| N-H···O | Hydrogen Bond | ~0.01 - 0.04 | Positive |

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution of a given molecule's electron density to the total density is dominant. nih.govajol.inforsc.org

Key tools in this analysis include:

d_norm surface : This surface maps the normalized contact distance, highlighting intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. iucr.orgmdpi.com The red spots on the d_norm surface of this compound would pinpoint the locations of significant intermolecular interactions, such as N-H···O hydrogen bonds.

2D Fingerprint Plots : These plots summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the plot, and the area under the peaks can be used to quantify the relative contribution of each interaction to the total crystal packing. nih.govresearchgate.netresearchgate.net

Illustrative Hirshfeld Surface Interaction Contributions for this compound

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 40 - 50% |

| O···H / H···O | 25 - 35% |

| C···H / H···C | 15 - 20% |

| N···H / H···N | 5 - 10% |

| C···C | < 5% |

Reaction Mechanism Studies and Energetics

Elucidation of Reaction Pathways for Cyclohexanone Derivatives

While a specific synthesis mechanism for this compound is not detailed in the literature, its formation can be conceptualized through established reactions of its constituent parts. The formation of the amide bond is a key transformation in organic chemistry. ajol.inforesearchgate.net A plausible synthetic route could involve the reductive amination of 4-aminocyclohexanone (B1277472) with benzoyl chloride or benzoic acid, or the Beckmann rearrangement of a suitably substituted cyclohexanone oxime. libretexts.orgorganic-chemistry.orgacs.orgbeilstein-journals.org

Another potential pathway is the direct coupling of cyclohexanone with a benzamide (B126) derivative. Computational studies can elucidate such reaction pathways by modeling the step-by-step transformation of reactants into products. organic-chemistry.orgresearchgate.netnih.gov For instance, a common pathway for forming N-substituted amines from ketones is reductive amination, which proceeds through an imine intermediate that is subsequently reduced. libretexts.orgbohrium.com Alternatively, the Beckmann rearrangement of cyclohexanone oxime to form ε-caprolactam is a well-studied industrial process whose mechanism involves protonation, rearrangement, and tautomerization steps, providing a model for related amide syntheses. rsc.orgresearchgate.netnih.gov

Transition State Characterization and Reaction Barrier Calculations

For any proposed reaction pathway, computational chemistry allows for the detailed characterization of transition states (TS) and the calculation of activation energy barriers. A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" between reactants and products. academie-sciences.fr

In the context of reactions involving cyclohexanone, such as nucleophilic addition to the carbonyl group, calculations can determine the energy difference between competing transition states, for example, those corresponding to axial versus equatorial attack of the nucleophile. academie-sciences.frresearchgate.netresearchgate.net This analysis helps explain and predict the stereoselectivity of the reaction. acs.org The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. researchgate.netunive.itacs.org

Computational Assessment of Solvent Effects on Reaction Energetics

Theoretical studies employing computational models are crucial for understanding how solvents influence the energetics of chemical reactions. The polarity of the solvent can significantly impact reaction rates and equilibria by differentially stabilizing the reactants, transition states, and products.

A general trend observed in many reactions is that the feasibility of a reaction may decrease as the polarity of the solvent increases. fud.edu.ng For instance, in nucleophilic substitution reactions, increasing the dielectric constant of the solvent can lead to a more significant interaction between the reactant and the solvent. fud.edu.ng This enhanced interaction can increase the mean free path and reduce the number of effective collisions, thereby raising the activation energy. fud.edu.ng However, specific interactions, such as hydrogen bonding with the solvent, can provide extra stabilization to the transition state, potentially lowering the activation energy barrier. fud.edu.ng

In the context of radical addition reactions, the effect of the solvent is nuanced. For reactions involving saturated substituents, the addition of any solvent tends to increase the reaction barrier. chemrxiv.org Conversely, for unsaturated systems, solvents can lower the barrier, with the effect being more pronounced in solvents with higher dielectric constants. chemrxiv.org For example, theoretical studies on the addition of various radicals to methyl aminoacrylate have shown that solvation increases the reaction barriers for electrophilic radicals while decreasing them for nucleophilic radicals. chemrxiv.org

The use of computational methods like Density Functional Theory (DFT) combined with models such as the Polarizable Continuum Model (PCM) allows for the simulation of solvent effects on molecular properties and reaction energetics. These studies can reveal how parameters like dipole moment, polarizability, and hyperpolarizabilities change in different solvent media. For example, research on chalcone (B49325) derivatives has shown that the dipole moment can increase significantly with the solvent's dielectric constant, indicating substantial charge transfer modifications influenced by the solvent environment. Such computational approaches provide a powerful tool for dissecting the complex interplay of electrostatic and specific solvent effects on reaction pathways. rsc.org

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules, providing insights into their conformational preferences and flexibility. These simulations are particularly valuable for understanding the behavior of complex molecules in different environments.

Recent advancements in MD methodologies, such as the development of homogeneous nonequilibrium molecular dynamics (HNEMD), have improved the efficiency of calculating transport coefficients and analyzing spectral properties from simulation data. aps.org Furthermore, specialized analysis tools are being developed to streamline the extraction of physical properties from MD simulations, facilitating a deeper understanding of material and molecular behaviors. lorentzcenter.nl

For molecules with cyclic components like this compound, MD simulations can be employed to investigate the conformational landscape, including the interconversion between different chair and boat forms of the cyclohexanone ring. researchgate.netyoutube.com These simulations can also shed light on the orientation and flexibility of the benzamido substituent.

Exploration of Conformational Energy Landscapes

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements. For substituted cyclohexanes, the chair conformation is generally the most stable due to minimized angle and torsional strain. libretexts.org The substituents can occupy either axial or equatorial positions, with the equatorial position being more favorable for bulkier groups to avoid destabilizing 1,3-diaxial interactions. ucalgary.ca

In the case of 1,4-disubstituted cyclohexanes, cis and trans diastereomers exist, each with interconvertible chair conformers. spcmc.ac.in The relative stability of these conformers is dictated by the steric interactions of the substituents. spcmc.ac.in For a cis-1,4-disubstituted cyclohexane (B81311), one substituent is axial and the other is equatorial, and ring flipping leads to an interchange of these positions. spcmc.ac.in If the substituents are different, the conformation where the bulkier group is in the equatorial position will be more populated. spcmc.ac.in For a trans-1,4-disubstituted cyclohexane, both substituents are either axial (diaxial) or equatorial (diequatorial). The diequatorial conformation is significantly more stable due to the absence of 1,3-diaxial strain.

Computational methods, such as molecular mechanics (MMFF94) and ab initio calculations (RHF, B3LYP), are used to calculate the energy differences between various conformers. researchgate.net For example, in a study of methyl 2,4-dimethylphenyl sulphoxide, the energy difference between the cis and trans conformers was calculated using various theoretical levels, highlighting the sensitivity of the results to the computational method employed. researchgate.net

The table below illustrates the relative energies of different conformers of a disubstituted cyclohexane, emphasizing the preference for equatorial substitution.

| Isomer | Substituent Positions | Relative Energy (kcal/mol) | Key Interactions |

| trans | 1,4-diequatorial | 0 | Staggered, lowest energy |

| cis | 1-equatorial, 4-axial | 1.8 | One gauche-butane interaction |

| trans | 1,4-diaxial | 3.6 | Two gauche-butane interactions, 1,3-diaxial strain |

Note: The energy values are illustrative and depend on the specific substituents.

Insights from Host-Guest Complexation Studies for Inherent Conformations

Host-guest chemistry provides a unique experimental approach to probe the inherent conformational preferences of molecules. By forming inclusion complexes with host molecules, such as cyclodextrins, the conformational flexibility of a guest molecule can be constrained, allowing for the study of specific conformers. beilstein-journals.org

Cyclodextrins are macrocyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities. nih.gov The formation of a host-guest complex can stabilize a particular conformation of the guest that fits well within the host's cavity. Spectroscopic techniques, like NMR, can then be used to characterize the geometry of the complexed guest. beilstein-journals.org For instance, the splitting of prochiral carbon signals in the ¹³C NMR spectrum of a guest molecule upon complexation with a cyclodextrin (B1172386) indicates a fixed, asymmetric environment imposed by the chiral host cavity. beilstein-journals.org

Molecular modeling and X-ray crystallography can further elucidate the spatial arrangement of the host-guest complex, revealing details about the guest's conformation. beilstein-journals.org Studies have shown that even small structural differences in the guest molecule can lead to significant variations in the stability and geometry of the inclusion complex, highlighting the high degree of molecular recognition in these systems. iupac.org

The insights gained from host-guest complexation studies are valuable for understanding the intrinsic conformational preferences of a molecule, free from the averaging effects of rapid conformational changes that occur in solution. mdpi.com This information can complement and validate the results obtained from computational conformational analysis.

Role in Medicinal Chemistry and Chemical Biology Research

4-Benzamido-cyclohexanone as a Scaffold and Key Intermediate in Drug Design

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule. biosolveit.demdpi.com this compound serves as a valuable scaffold because its cyclohexane (B81311) ring provides a three-dimensional framework that can be functionalized in various ways to create a library of compounds for drug discovery. nih.gov Its structure is a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. google.comevonik.com For instance, it is a crucial building block for the synthesis of Pramipexole, a drug used in the treatment of Parkinson's disease. google.com

The utility of this compound as an intermediate stems from the reactivity of its ketone group and the stability of the benzamido group. The ketone can undergo a variety of chemical transformations, allowing for the attachment of different functional groups, while the benzamido moiety can be modified to explore its influence on biological activity. This versatility makes it an attractive starting material for the synthesis of diverse molecular architectures.

The chemical structure of this compound is a versatile starting point for the creation of a wide range of novel and biologically significant compounds. nih.govsaapjournals.org Its inherent functionalities allow for its elaboration into more complex heterocyclic systems, which are prominent in many FDA-approved drugs for cancer treatment. nih.gov The development of new synthetic methodologies continues to expand the library of accessible compounds derived from such intermediates. nih.gov

For example, the cyclohexanone (B45756) core can be a precursor to various carbocyclic and heterocyclic scaffolds. Through reactions like ring-closing metathesis or multi-component reactions, it's possible to construct bicyclic or spirocyclic systems. soton.ac.uk These more complex scaffolds are of great interest in drug discovery as they can present functional groups in precise three-dimensional arrangements, potentially leading to higher binding affinity and selectivity for biological targets.

Furthermore, derivatives of this compound have been explored for their potential in generating compounds with a variety of biological activities. By modifying the benzamido group or the cyclohexanone ring, researchers can synthesize libraries of compounds for screening against different diseases. This approach has been used to develop compounds with antimicrobial and antioxidant properties. mdpi.compsecommunity.org The synthesis of isoindolinone scaffolds, which are present in many biologically active molecules, can also be achieved from precursors related to benzamide (B126) derivatives. beilstein-journals.orgucl.ac.uk

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on a specific biological effect. nih.gov

Key modifications in SAR studies of this compound derivatives often include:

Substitution on the phenyl ring of the benzamido group: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) of the phenyl ring can significantly alter the electronic and steric properties of the molecule, which in turn can affect its interaction with a biological target.

Modification of the amide linker: The amide bond is a critical feature. Its replacement with other functional groups or altering its conformation can provide insights into its role in binding.

The rational design of analogues and bioisosteres is a key strategy in drug discovery to optimize lead compounds. Analogues are compounds that are structurally similar to a lead compound, while bioisosteres are compounds that have different structures but similar biological properties. The design of these is often guided by SAR data and computational modeling.

In the context of this compound derivatives, rational design may involve:

Scaffold hopping: This technique aims to replace the central cyclohexanone ring with other cyclic or acyclic structures while maintaining the key pharmacophoric features. biosolveit.de This can lead to new chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Bioisosteric replacement: This involves replacing specific functional groups with others that have similar physicochemical properties. For example, a carboxylic acid group could be replaced with a tetrazole, or a phenyl ring could be replaced with a bioisosteric heterocycle. These changes can fine-tune the electronic distribution, lipophilicity, and metabolic stability of the molecule.

The ultimate goal of SAR studies is to understand how specific structural changes translate into changes in functional activity. This is achieved by synthesizing a series of related compounds and testing them in biological assays. nih.gov For instance, a series of this compound derivatives with different substituents on the benzene (B151609) ring could be synthesized and tested for their ability to inhibit a particular enzyme.

The data from these assays can then be used to build a model of the pharmacophore, which is the three-dimensional arrangement of functional groups required for biological activity. This model can then guide the design of new, more potent, and selective compounds.

The following table provides a hypothetical example of an SAR study on this compound derivatives, illustrating how structural modifications could affect inhibitory activity against a target enzyme.

| Compound | R1 (substituent on phenyl ring) | R2 (substituent on cyclohexanone ring) | IC50 (nM) * |

| 1 | H | H | 1500 |

| 2 | 4-Chloro | H | 750 |

| 3 | 4-Methoxy | H | 1200 |

| 4 | 4-Chloro | 2-Methyl | 900 |

| 5 | 4-Chloro | 3-Hydroxy | 500 |

*IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This hypothetical data suggests that a chloro substituent at the 4-position of the phenyl ring enhances activity, while a methoxy (B1213986) group is less favorable. It also indicates that a hydroxyl group at the 3-position of the cyclohexanone ring further improves potency.

Rational Design of Analogues and Bioisosteres

Computational Approaches in Ligand Discovery and Drug Design

Computational methods are integral to modern drug discovery, providing powerful tools to predict and analyze the interactions between small molecules (ligands) and their biological targets, typically proteins. These approaches can significantly accelerate the drug design process by prioritizing compounds for synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to screen virtual libraries of compounds and to understand the binding mode of known active molecules. For derivatives of this compound, molecular docking can provide valuable insights into how they interact with their target proteins at the atomic level.

The process of molecular docking involves:

Preparation of the protein and ligand structures: This includes obtaining the 3D structures of the target protein (often from X-ray crystallography or homology modeling) and the ligand.

Sampling of conformational space: The docking algorithm explores different possible conformations and orientations of the ligand within the binding site of the protein.

Scoring of the poses: A scoring function is used to estimate the binding affinity for each generated pose, and the poses are ranked accordingly.

The results of a molecular docking study can reveal key protein-ligand interactions, such as:

Hydrogen bonds: These are crucial for the specificity of binding.

Electrostatic interactions: These involve charged or polar groups on the ligand and the protein.

The following table illustrates the type of data that can be obtained from a molecular docking study of a hypothetical this compound derivative in the active site of a target protein.

| Ligand Functional Group | Interacting Amino Acid Residue | Type of Interaction | Distance (Å) |

| Amide N-H | Asp120 (main chain C=O) | Hydrogen Bond | 2.9 |

| Amide C=O | Arg85 (side chain N-H) | Hydrogen Bond | 3.1 |

| Phenyl Ring | Phe150, Leu95 | Hydrophobic | N/A |

| Cyclohexanone C=O | Ser78 (side chain O-H) | Hydrogen Bond | 2.8 |

This information is invaluable for the rational design of new analogues with improved binding affinity and selectivity. For example, if a hydrogen bond is identified as being particularly important, new analogues can be designed to strengthen this interaction.

Pharmacophore Modeling and Virtual Screening Applications

The scaffold of this compound, which combines an aromatic ring, a flexible aliphatic ring, and critical hydrogen bonding groups (amide NH and carbonyl oxygen), makes it a valuable entity in computational drug discovery. Its features are frequently utilized in pharmacophore modeling and virtual screening to identify novel bioactive molecules.

Pharmacophore Modeling A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Ligand-based pharmacophore models can be developed from a set of known active molecules, even without a known protein structure. nih.govnih.gov For a molecule like this compound, a pharmacophore model would typically include the features outlined in the table below.

| Pharmacophoric Feature | Description | Potential Role in Target Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | The amide (N-H) group | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu, main-chain carbonyls) in a protein's active site. |

| Hydrogen Bond Acceptor (HBA) | The amide carbonyl (C=O) oxygen and the cyclohexanone carbonyl oxygen | Forms hydrogen bonds with donor residues (e.g., Arg, Lys, Ser, main-chain amides). |

| Aromatic Ring (AR) | The phenyl group of the benzamide moiety | Engages in π-π stacking, cation-π, or hydrophobic interactions with aromatic residues like Phe, Tyr, or Trp. |

| Hydrophobic (HY) | The cyclohexanone ring | Occupies hydrophobic pockets within the binding site, contributing to binding affinity through van der Waals forces. |

These models serve as 3D queries for searching large compound databases to find new molecules with different core structures but the same essential features for biological activity. nih.govmdpi.com For instance, pharmacophore models derived from benzamide-based histone deacetylase (HDAC) inhibitors have successfully identified novel anticancer agents. nih.gov

Virtual Screening Virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those most likely to bind to a drug target. nih.govnuvisan.com Compounds containing the this compound motif can be included in these libraries, or the scaffold itself can be used as a query in similarity-based searches.

In structure-based VS, the 3D structure of a target protein is used. Molecules from a library are computationally "docked" into the binding site to predict their binding orientation and affinity. scielo.brnih.gov A compound like this compound would be evaluated on how well its pharmacophoric features complement the target's active site. The flexibility of the cyclohexanone ring allows it to adopt various conformations, potentially fitting into binding pockets that more rigid structures cannot. This combination of defined interaction points and conformational adaptability makes it a desirable scaffold for inclusion in screening libraries. vipergen.commedchemexpress.com

Strategies for Structural Simplification and Fragment-Based Drug Design

The structure of this compound is amenable to two key strategies in modern drug discovery: structural simplification and fragment-based drug design (FBDD).

Structural Simplification This strategy involves simplifying complex lead compounds to improve properties like synthetic accessibility and pharmacokinetics while retaining biological activity. mdpi.com A more complex molecule containing the this compound core could be systematically simplified. For example, if a larger lead compound possesses this moiety, medicinal chemists might synthesize analogs where the cyclohexanone ring is replaced by a simpler acyclic chain or where substituents on the benzamide ring are removed to identify the minimal necessary structure for activity. This approach has been successfully applied to various benzamide derivatives to create more efficient drug candidates. jst.go.jp

Fragment-Based Drug Design (FBDD) FBDD is a powerful method that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a target. openaccessjournals.comboltzmannmaps.com These fragments are then grown or linked together to produce a more potent lead compound. The this compound structure can be conceptually "deconstructed" into its constituent fragments. exactelabs.comnih.gov

| Fragment | Molecular Weight (g/mol) | Key Features | Potential for FBDD |

|---|---|---|---|

| Benzamide | 121.12 | Aromatic ring, H-bond donor, H-bond acceptor | A common starting fragment that can be optimized by adding substituents or linking to other fragments. |

| Cyclohexanone | 98.14 | Hydrophobic core, H-bond acceptor, conformational flexibility | Can be used to probe hydrophobic pockets and provides a scaffold for adding vectors for fragment growing or linking. nih.gov |

By screening fragment libraries that include benzamide and cyclohexanone, researchers can identify their individual interactions within a target's binding site. For example, a benzamide fragment might be found to bind in a pocket where it makes key hydrogen bonds, while a cyclohexanone fragment binds in an adjacent hydrophobic region. This information guides the rational design of a new, more potent molecule that combines these fragments, potentially leading back to a structure like this compound or its optimized derivatives. nih.gov

Application in Chemical Probe Development

A chemical probe is a highly selective small molecule used to study the function of a specific protein target in a cellular or organismal context. nih.govunc.edu While this compound itself is not a reported chemical probe, its structure provides a suitable starting scaffold for probe development.

Developing a chemical probe from a hit compound like this compound involves several steps:

Optimization for Potency and Selectivity: The initial compound would be modified to create analogs with high affinity for the intended target and minimal activity against other related proteins. For instance, fluorinated benzamide derivatives have been shown to exhibit increased binding affinity for certain targets. nih.gov

Introduction of a Reporter or Reactive Group: To be useful as a probe, the molecule must be detectable or able to covalently label its target. drughunter.com This is achieved by attaching a functional handle.

Reporter Tags: A fluorophore (for imaging) or biotin (B1667282) (for affinity purification/pulldown experiments) could be attached. mskcc.org The cyclohexanone ring offers a chemically accessible position for adding a linker to such a tag without disrupting the core binding interactions of the benzamide moiety.

Reactive Groups: For activity-based protein profiling (ABPP), a latent reactive group (e.g., a photoaffinity label) can be incorporated. nih.gov Upon activation (e.g., with UV light), the probe forms a covalent bond with its target, allowing for unambiguous identification.

Development of a Negative Control: A crucial component of a chemical probe is a structurally similar but biologically inactive analog. nih.gov For this compound, this could potentially be achieved by modifying a key binding group, such as methylating the amide nitrogen, to disrupt a critical hydrogen bond with the target.

The synthesis of probes often involves multi-step procedures to append these functional groups. nih.govnih.govmdpi.com The straightforward and well-established chemistry of amides and ketones makes the this compound scaffold a practical starting point for creating such valuable research tools.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 4-Benzamido-cyclohexanone and its derivatives is a key area for innovation, focusing on improving efficiency, yield, and environmental sustainability. Traditional methods for the oxidation of the precursor, 4-benzamidocyclohexanol, often rely on reagents like the Jones reagent (CrO₃-sulfuric acid-acetone) or potassium dichromate, which are associated with low yields (around 50%) and environmental concerns, hindering industrial-scale production. google.com

Future research is actively pursuing greener and more efficient alternatives. One promising approach involves the use of 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as a catalyst. google.com A method has been developed where 4-substituted acylamino cyclohexanol (B46403) is oxidized in an organic solvent using a catalytic system of TEMPO and sodium bromide, with sodium hypochlorite (B82951) solution as the oxidant. google.com This method offers milder reaction conditions, higher yields, and a more environmentally friendly profile, making it suitable for large-scale industrial synthesis. google.com

Another innovative direction is the use of oxygen-containing gas as a clean oxidant. google.com A two-step process involving the catalytic hydrogenation of a precursor followed by oxidation with oxygen gas in the presence of a catalytic system presents a method with high reaction selectivity and yield. google.com This approach is noted for its simple process, mild conditions, and environmental friendliness, as the primary oxidant is inexpensive and generates minimal waste. google.com Furthermore, photoredox catalysis is emerging as a powerful tool for constructing complex molecules under mild conditions. chinesechemsoc.org Research into photoredox-catalyzed aminoarylation of alkenes using N-alkyl benzamides demonstrates novel pathways to generate N-heterocycles, a strategy that could be adapted for synthesizing advanced this compound derivatives. chinesechemsoc.org

| Methodology | Reagents/Catalysts | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Oxidation | Jones Reagent (CrO₃-H₂SO₄-Acetone), Potassium Dichromate | Established procedure | Low yield (~50%), Use of toxic heavy metals, Not environmentally friendly | google.com |

| TEMPO-catalyzed Oxidation | TEMPO, NaBr, Sodium Hypochlorite | Higher yield, Milder conditions, Environmentally friendly, Suitable for industrial production | Requires specific catalyst system | google.com |

| Catalytic Oxidation with Oxygen | Hydrogenation catalyst, Oxidation catalyst, Oxygen gas | Green oxidant (O₂), High selectivity and yield, Simple post-treatment | Requires handling of gas and specific catalytic systems | google.com |

| Photoredox Catalysis | Photocatalyst, Light source | Mild reaction conditions, Access to novel chemical space and complex structures | May require specialized equipment, Substrate scope can be specific | chinesechemsoc.org |

Advanced Computational Probes for Detailed Conformational Dynamics

Understanding the three-dimensional structure and conformational flexibility of this compound is critical for designing its derivatives with specific biological activities. Advanced computational methods are becoming indispensable tools for probing these dynamics at an atomic level.

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of cyclic molecules. nih.gov By simulating the motion of atoms over time, MD can reveal the various conformations a molecule like cyclohexane (B81311) can adopt, such as the stable chair form and the less stable boat and twist-boat forms. nih.gov These simulations can also quantify the energy barriers between different conformations, providing insight into the molecule's flexibility, which is crucial for its interaction with biological targets. nih.gov

Density Functional Theory (DFT) is another key computational tool used to investigate the electronic structure and geometry of molecules with high accuracy. eurjchem.com DFT calculations can be used to optimize the molecular geometry of this compound derivatives, calculate their vibrational frequencies (for comparison with experimental IR and Raman spectra), and determine key electronic properties. researchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and potential interaction sites. eurjchem.com